molecular formula C17H16N6O3S B10938156 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No.: B10938156
M. Wt: 384.4 g/mol
InChI Key: HGGXKVCIQJCNNI-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyridine moiety, and a benzodioxole group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyridine and benzodioxole groups. Common reagents used in these reactions include hydrazine, pyridine derivatives, and benzodioxole intermediates. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis process ensures that large quantities of the compound can be produced while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

2-{[4-AMINO-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-AMINO-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YLMETHYL)ACETAMIDE is unique due to its combination of a triazole ring, pyridine moiety, and benzodioxole group

Properties

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

InChI

InChI=1S/C17H16N6O3S/c18-23-16(12-2-1-5-19-8-12)21-22-17(23)27-9-15(24)20-7-11-3-4-13-14(6-11)26-10-25-13/h1-6,8H,7,9-10,18H2,(H,20,24)

InChI Key

HGGXKVCIQJCNNI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4

Origin of Product

United States

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